molecular formula C11H12ClNO3 B195681 3-(4-Chlorophenyl)glutaramic acid CAS No. 1141-23-7

3-(4-Chlorophenyl)glutaramic acid

Cat. No. B195681
CAS RN: 1141-23-7
M. Wt: 241.67 g/mol
InChI Key: NLCJVRPOYTZTMS-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)glutaramic acid (3-PGA) is a nucleophilic compound used for the treatment of trigeminal neuralgia . It also serves as a reagent for the synthesis of heterocyclic compounds as mGlu5 antagonists for treating urinary tract disorders, migraine, and gastroesophageal reflux disease .


Synthesis Analysis

The synthesis of 3-(4-Chlorophenyl)glutaramic acid involves the reaction of raw material intermediates with ethanol and potassium hydroxide at 25 degrees Celsius for 6 hours . The system is then suction filtered to give crude 3-(4-chlorophenyl) glutaric acid, which is further purified .


Molecular Structure Analysis

The molecular formula of 3-(4-Chlorophenyl)glutaramic acid is C11H12ClNO3 . It has a molar mass of 241.67 .


Chemical Reactions Analysis

3-PGA reacts with monomers, such as butanol and alkene, to form condensation products . More detailed information about its chemical reactions could not be found in the available resources.


Physical And Chemical Properties Analysis

3-(4-Chlorophenyl)glutaramic acid is a bright yellow crystal with a density of 1.343g/cm³ . It has a melting point of 168-170°C and a boiling point of 494.9°C at 760 mmHg . Its vapor pressure is 1.3E-10mmHg at 25°C .

Scientific Research Applications

  • Optical Resolution in Pharmaceuticals : 3-(4-Chlorophenyl)glutaramic acid is used in the optical resolution of baclofen, a pharmaceutical drug. Diastereomeric salts of this acid with (S)-(-)-α-phenylethylamine were studied, leading to the production of (R)-(-)-baclofen through Hofmann degradation (Caira et al., 1997).

  • Biosensors for Phenols Detection : In environmental chemistry, a biosensor was developed using tyrosinase immobilized in glutaraldehyde vapors for the determination of 4-chlorophenol in water solutions. This is significant for monitoring water quality and detecting environmental pollutants (Anh et al., 2002).

  • Neuropharmacological Research : 3-(4-Chlorophenyl)glutaramic acid was synthesized in all four isomers to study its effects on neonatal rat motoneurons. This research provides insights into the role of this compound in potentiating depolarizations induced by L-homocysteic acid, which is important for understanding certain aspects of neurotransmission (Jane et al., 1996).

  • Industrial Applications in Wastewater Treatment : Research on the removal of 2,4-dichlorophenol from wastewater using immobilized horseradish peroxidase demonstrated the potential of using enzyme-based methods for pollutant degradation. This application is crucial for industrial wastewater treatment and environmental protection (Wang et al., 2015).

  • Biological Production of Glutarate : Engineering Escherichia coli for glutarate production highlighted the potential of bio-based production of glutarate, a derivative of glutaramic acid, for use in polyesters and polyamides. This approach offers a sustainable alternative to chemical synthesis from petroleum (Zhao et al., 2018).

  • Toxicological Studies : The nephrotoxic potential of N-(3,5-dichlorophenyl)glutaramic acid was investigated in rats. Understanding the toxicological properties of such compounds is crucial for their safe handling and application in various fields (Kellner-Weibel et al., 1995).

Safety And Hazards

Users should avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It’s recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

5-amino-3-(4-chlorophenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H2,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCJVRPOYTZTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)N)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405557
Record name 3-(4-Chlorophenyl)glutaramic acid
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Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)glutaramic acid

CAS RN

1141-23-7
Record name β-(2-Amino-2-oxoethyl)-4-chlorobenzenepropanoic acid
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Record name 5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid
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Record name 3-(4-Chlorophenyl)glutaramic acid
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Record name 5-amino-3-(4-chlorophenyl)-5-oxopentanoic acid
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Record name Benzenepropanoic acid, β-(2-amino-2-oxoethyl)-4-chloro
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Record name 5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
W Küng, JW Faigle, E Kocher… - Journal of Labelled …, 1983 - Wiley Online Library
Two preparations of carbon‐14 labelled 4‐amino‐3‐(4‐chlorophenyl)‐butyric acid are described : First, the label is introduced in the 3‐position of the butyric acid chain in nine steps, …
CN Kent, C Park, CW Lindsley - ACS chemical neuroscience, 2020 - ACS Publications
Baclofen, β-(4-chlorophenyl)-γ-aminobutyric acid, holds a unique position in neuroscience, remaining the only US Food and Drug Administration (FDA) approved GABA B agonist. …
Number of citations: 51 pubs.acs.org
P Ramesh, D Suman, KSN Reddy - Synthesis, 2018 - thieme-connect.com
Baclofen is an antispastic drug used as a muscle relaxant in the treatment of the paroxysmal pain of trigeminal neuralgia, spasticity of the spinal cord and cerebral origin. Baclofen …
Number of citations: 36 www.thieme-connect.com

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